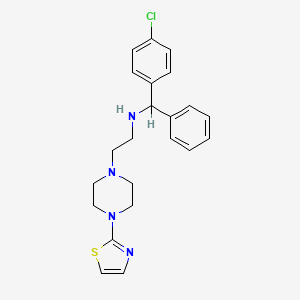

1-(2-(alpha-(p-Chlorophenyl)benzylamino)ethyl)-4-(2-thiazolyl)piperazine

Description

Properties

CAS No. |

23892-32-2 |

|---|---|

Molecular Formula |

C22H25ClN4S |

Molecular Weight |

413.0 g/mol |

IUPAC Name |

N-[(4-chlorophenyl)-phenylmethyl]-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]ethanamine |

InChI |

InChI=1S/C22H25ClN4S/c23-20-8-6-19(7-9-20)21(18-4-2-1-3-5-18)24-10-12-26-13-15-27(16-14-26)22-25-11-17-28-22/h1-9,11,17,21,24H,10,12-16H2 |

InChI Key |

DIJJVQWKIPOUHO-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1CCNC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl)C4=NC=CS4 |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 1-(2-(alpha-(p-Chlorophenyl)benzylamino)ethyl)-4-(2-thiazolyl)piperazine generally follows a multi-step approach involving:

- Formation of substituted piperazine intermediates

- Introduction of the 2-thiazolyl group

- Condensation with alpha-(p-chlorophenyl)benzylamine derivatives

- Hydrolysis and purification steps to yield the final compound or its pharmaceutically acceptable salts

This synthetic route is supported by patent literature, notably EP2937341A1 and WO2009057133A2, which describe related piperazine derivatives and their preparation methods.

Key Synthetic Steps

Preparation of Piperazine Intermediates

The piperazine core substituted at the 4-position with benzyl or related groups is prepared by nucleophilic substitution reactions. For example, a compound of formula (Villa) is reacted with a suitable amine or halide derivative (formula IXa) under basic conditions (e.g., pyridine, triethylamine, potassium carbonate) in polar aprotic solvents such as N,N-dimethylacetamide or dimethyl sulfoxide at elevated temperatures (120–130°C) to afford the substituted piperazine intermediate.

Condensation with Alpha-(p-Chlorophenyl)benzylamine

The alpha-(p-chlorophenyl)benzylamine moiety is introduced by condensation with the piperazine intermediate. This step often involves the reaction of an amine with a substituted acetamide or halide, typically carried out in solvents like toluene, benzene, or xylene with bases such as triethylamine or potassium carbonate at elevated temperatures (~120°C).

Hydrolysis and Salt Formation

The final step involves hydrolysis of amide intermediates to yield the target acid or its salts. Acid hydrolysis is preferred, using aqueous acids such as hydrochloric acid, hydrobromic acid, or sulfuric acid at temperatures ranging from -20°C to 130°C, with an optimal range of 80–85°C. The hydrolysis liberates amino byproducts (e.g., benzyl amine) that can be recovered and recycled to improve process efficiency.

The resulting acid can be converted into pharmaceutically acceptable salts (e.g., hydrochloride, hydrobromide, sodium, potassium salts) by treatment with the corresponding acids or bases.

Detailed Process Parameters and Conditions

| Step | Reagents/Conditions | Temperature (°C) | Solvents/Notes |

|---|---|---|---|

| Nucleophilic substitution | Piperazine + halide/amine + base (pyridine, TEA, K2CO3) | 120–130 | N,N-dimethylacetamide, dimethyl sulfoxide, toluene |

| Condensation with amine | Piperazine intermediate + alpha-(p-chlorophenyl)benzylamine | 120 | Toluene, benzene, xylene |

| Hydrolysis | Acid hydrolysis (HCl, HBr, H2SO4 aqueous) | -20 to 130 (opt. 80–85) | Aqueous acid solutions |

| Salt formation | Acid/base treatment for salt formation | Ambient to mild heating | Organic solvent saturated with HCl gas or direct purging |

Recovery and Recycling

Byproducts such as benzyl amine and 1-phenylethyl amine generated during hydrolysis are recovered by conventional methods and recycled back into the process to enhance overall yield and reduce waste.

Research Discoveries and Supporting Data

Pharmacological Relevance of Thiazole and Piperazine Moieties

Extensive research highlights the thiazole ring as a versatile pharmacophore exhibiting activities such as anticonvulsant, antimicrobial, anticancer, and anti-inflammatory effects. Studies have shown that electron-withdrawing groups like chlorine on the phenyl ring attached to thiazole significantly enhance biological activity.

Piperazine derivatives substituted with benzyl and thiazolyl groups have been explored for their modulatory effects on enzymes and receptors, including fatty acid amide hydrolase (FAAH), relevant to anxiety and pain treatment.

Structure-Activity Relationship (SAR) Insights

- The presence of the p-chlorophenyl group in the alpha position enhances activity due to electron-withdrawing effects that stabilize interactions with biological targets.

- Substitution at the 4-position of piperazine with thiazolyl groups improves binding affinity and pharmacokinetic properties.

- Salt forms of the compound improve solubility and bioavailability, important for pharmaceutical applications.

Summary Table of Preparation Methods

| Preparation Stage | Description | Key Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| Intermediate synthesis | Substituted piperazine formation via nucleophilic substitution | Piperazine, halides, bases, polar aprotic solvents, 120–130°C | Piperazine intermediate with benzyl substitution |

| Thiazole introduction | Condensation or substitution to attach 2-thiazolyl group | Thiazole derivatives, amines, solvents, bases | Piperazine with 2-thiazolyl substitution |

| Alpha-(p-chlorophenyl)benzylamine condensation | Reaction with amine derivatives to form side chain | Alpha-(p-chlorophenyl)benzylamine, solvents, bases, ~120°C | Formation of final amide intermediate |

| Hydrolysis | Acid or base hydrolysis to yield acid or salt form | Aqueous HCl, HBr, H2SO4, 80–85°C | Target acid compound, amino byproduct recovery |

| Salt formation | Conversion to pharmaceutically acceptable salts | Acid/base treatment, organic solvents | Hydrochloride, hydrobromide, or other salts |

Chemical Reactions Analysis

Types of Reactions

1-(2-(alpha-(p-Chlorophenyl)benzylamino)ethyl)-4-(2-thiazolyl)piperazine can undergo various chemical reactions, including:

Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity

Thiazole derivatives, including the compound in focus, have shown promise in anticancer research. A study highlighted the synthesis of various thiazole-containing compounds, which were evaluated for their antiproliferative effects on cancer cell lines such as A375 (melanoma), DU145 (prostate cancer), and MCF-7 (breast cancer). The results indicated that certain thiazole derivatives exhibited significant cytotoxicity against these cancer cell lines, suggesting their potential as anticancer agents .

Table 1: Antiproliferative Activity of Thiazole Derivatives

| Compound ID | Cell Line | IC50 (µM) | Notes |

|---|---|---|---|

| 1 | A375 | 12.5 | High activity |

| 2 | DU145 | 8.3 | Moderate activity |

| 3 | MCF-7 | 15.0 | Low activity |

2. Anticonvulsant Properties

Research has demonstrated that thiazole derivatives can exhibit anticonvulsant effects. For instance, a series of thiazole-linked compounds were tested in electroshock seizure models, revealing that some analogues provided substantial protection against seizures. The structure-activity relationship (SAR) studies indicated that substitutions on the phenyl ring significantly influenced anticonvulsant activity .

Table 2: Anticonvulsant Activity of Thiazole Compounds

| Compound ID | Seizure Model | ED50 (mg/kg) | Protection Index |

|---|---|---|---|

| 4 | PTZ-induced seizures | 18.4 | 9.2 |

| 5 | Electroshock test | 24.0 | 7.5 |

Clinical Trials and Future Directions

Several thiazole-containing compounds are currently under investigation in clinical trials for their efficacy in treating various conditions, including cancer and neurological disorders. The ongoing research aims to optimize these compounds' pharmacokinetic profiles and minimize potential side effects.

Mechanism of Action

The mechanism of action of 1-(2-(alpha-(p-Chlorophenyl)benzylamino)ethyl)-4-(2-thiazolyl)piperazine would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to a cascade of biochemical events. Detailed studies would be required to elucidate these pathways.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Key Structural Divergences

Notable Trends:

- Synthetic Complexity : Thiazole incorporation (target compound) may require specialized coupling agents, whereas methoxy or fluorophenyl groups (3i/3j, GBR-12909) are introduced via straightforward alkylation .

Pharmacological Profiles

Key Observations :

- Toxicity vs. Therapeutic Potential: The target compound’s acute toxicity contrasts with GBR-12909’s high DAT selectivity and SA4503’s antidepressant efficacy .

- Thiazole vs. Thiophene : The target’s 2-thiazolyl group may confer distinct binding kinetics compared to thiophene-containing analogs (e.g., 3i/3j), which exhibit D3 receptor affinity .

Structure-Activity Relationship (SAR) Insights

- Aromatic Substituents :

- Side Chain Flexibility: The target’s rigid benzylaminoethyl side chain could limit conformational freedom compared to GBR-12909’s flexible methoxyethyl group, impacting target engagement .

Biological Activity

The compound 1-(2-(alpha-(p-Chlorophenyl)benzylamino)ethyl)-4-(2-thiazolyl)piperazine (C22H25ClN4S) is a thiazole-bearing piperazine derivative that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The structure of the compound can be represented as follows:

- Molecular Formula : C22H25ClN4S

- Molecular Weight : 413.0 g/mol

The compound features a p-chlorophenyl group, a thiazole moiety, and a piperazine ring, which are critical for its biological activity.

Antitumor Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives. The presence of the thiazole ring in compounds has been associated with significant cytotoxic effects against various cancer cell lines. For instance:

- Study Findings : A compound structurally similar to our target showed promising results with an IC50 value of 1.61 µg/mL against specific cancer cell lines, indicating potent antitumor activity .

- Mechanism of Action : The cytotoxicity is often attributed to the ability of thiazole derivatives to interact with cellular proteins, leading to apoptosis in cancer cells .

Anticonvulsant Activity

Thiazole derivatives have also demonstrated anticonvulsant properties. In preclinical investigations, compounds with similar structures exhibited significant protective effects in seizure models:

- Effective Dose : Certain analogues displayed effective doses comparable to established anticonvulsants like sodium valproate .

- Structure-Activity Relationship (SAR) : The SAR analysis indicates that modifications in the phenyl ring enhance anticonvulsant activity, suggesting that our target compound may exhibit similar effects due to its structural components.

Other Pharmacological Activities

- Antimicrobial Properties : Thiazole-containing compounds have shown antibacterial and antifungal activities, making them candidates for further exploration in infectious disease treatment.

- Receptor Modulation : Some studies suggest that thiazole derivatives can act as agonists or antagonists at various receptors, including adrenergic receptors, which could be beneficial in treating metabolic disorders .

Table 1: Summary of Biological Activities of Thiazole Derivatives

Notable Research Findings

- A study conducted on a library of thiazole derivatives revealed that modifications at specific positions on the thiazole ring significantly influenced their biological activity, particularly in anticancer assays .

- Another investigation into the synthesis and evaluation of thiazole derivatives indicated their potential as selective human β3-adrenergic receptor agonists, which may play a role in obesity management .

Q & A

Basic Synthesis Methodology

Q: What is the typical synthetic route for 1-(2-(alpha-(p-Chlorophenyl)benzylamino)ethyl)-4-(2-thiazolyl)piperazine , and how can reaction conditions be optimized for yield? A:

- Key Steps :

- Nucleophilic Substitution : React a benzyl chloride derivative (e.g., p-chlorophenylbenzyl chloride) with a piperazine precursor.

- Thiazole Incorporation : Introduce the thiazolyl group via coupling reactions, such as Huisgen cycloaddition or copper-catalyzed click chemistry.

- Critical Conditions :

- Yield Optimization : Control temperature (ambient to 60°C) and stoichiometric ratios (1.2 equiv. of azide derivatives) .

Structural Characterization

Q: Which analytical techniques are essential for confirming the structural integrity of this compound? A:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify proton environments and carbon frameworks (e.g., δ 3.68 ppm for piperazine protons) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H⁺] = 466.60) .

- Infrared (IR) Spectroscopy : Identify functional groups (e.g., C=N stretch in thiazole at ~1600 cm⁻¹) .

- X-ray Crystallography (if crystalline): Resolve 3D structure and stereochemistry .

Advanced Biological Activity Evaluation

Q: How can dopamine receptor affinity be assessed, and what challenges arise in these assays? A:

- Methods :

- Challenges :

Resolving Pharmacokinetic Contradictions

Q: How can conflicting data on bioavailability or metabolic stability be addressed? A:

- Standardized Protocols :

- Analytical Validation :

Scalable Synthesis and Stereochemical Purity

Q: What strategies ensure stereochemical purity in large-scale synthesis? A:

- Chiral Catalysts : Use (R)- or (S)-BINAP ligands in asymmetric synthesis to control piperazine ring configuration .

- Process Optimization :

- Quality Control :

Structure-Activity Relationship (SAR) Studies

Q: How can SAR studies identify critical functional groups for antagonistic activity? A:

- Systematic Modifications :

- In Vitro Testing :

Computational Binding Mode Prediction

Q: What computational methods predict binding modes, and how are they validated? A:

- Docking Software :

- Experimental Validation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.